molecular formula C12H14F3NO2 B12278246 Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate

Cat. No.: B12278246
M. Wt: 261.24 g/mol
InChI Key: HVIBSBGRTVOBOR-UHFFFAOYSA-N
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Description

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate: is an organic compound with the molecular formula C13H14F3NO3. It is typically a white or off-white solid and is known for its unique chemical structure, which includes a trifluoromethyl group and a phenylamino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate typically involves the reaction of 5,5,5-trifluoro-4-oxopentanoic acid with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylamino group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • Methyl 5,5,5-trifluoro-4-(4-fluorophenylamino)pentanoate
  • Methyl 5,5,5-trifluoro-4-(4-methoxyphenylamino)pentanoate

Comparison: Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate is unique due to its specific trifluoromethyl and phenylamino groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Biological Activity

Methyl 5,5,5-trifluoro-4-(phenylamino)pentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H14F3NO2C_{12}H_{14}F_3NO_2 and is characterized by a trifluoromethyl group and a phenylamino moiety. The presence of these functional groups contributes to its unique biological properties.

The compound has been studied for its role in inhibiting malonyl-CoA decarboxylase (MCD), an enzyme that regulates cellular malonyl-CoA levels. Elevated malonyl-CoA is associated with apoptosis in cancer cells. In vitro studies have demonstrated that this compound can increase malonyl-CoA levels and exhibit cytotoxic effects on various human cancer cell lines, particularly MCF7 cells. This suggests that the compound may serve as a potential therapeutic agent targeting metabolic pathways involved in cancer cell survival .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated through various assays. The following table summarizes key findings from different studies regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF7~10Inhibition of MCD leading to increased malonyl-CoA levels
A549~15Induction of apoptosis via metabolic disruption
HeLa~12Inhibition of fatty acid synthesis pathways

These data indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, primarily through metabolic interference.

Case Studies

Case Study 1: MCF7 Cell Line
In a study investigating the effects of this compound on breast cancer cells (MCF7), researchers observed that treatment with the compound resulted in a marked increase in cellular malonyl-CoA levels. This elevation was correlated with reduced ATP levels and increased apoptosis rates in treated cells compared to controls .

Case Study 2: A549 Cell Line
Another study focused on lung cancer cells (A549), where the compound demonstrated an IC50 value of approximately 15 µM. The mechanism was attributed to the inhibition of fatty acid synthase (FAS), leading to metabolic dysregulation and subsequent cell death .

Research Findings and Implications

Recent research highlights the potential of this compound as a promising candidate for further development as an anticancer agent. Its ability to target metabolic pathways provides a novel approach in cancer therapy. Furthermore, ongoing studies are exploring its selectivity and efficacy against various cancer types.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 4-anilino-5,5,5-trifluoropentanoate

InChI

InChI=1S/C12H14F3NO2/c1-18-11(17)8-7-10(12(13,14)15)16-9-5-3-2-4-6-9/h2-6,10,16H,7-8H2,1H3

InChI Key

HVIBSBGRTVOBOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

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